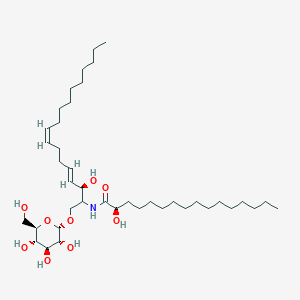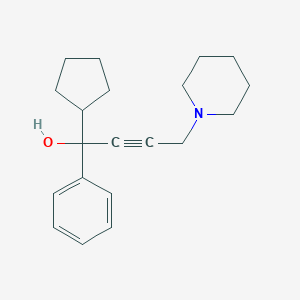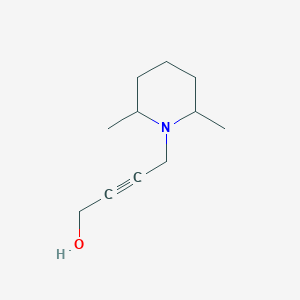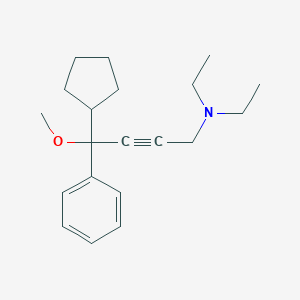
大豆脑苷脂 II
描述
Soyacerebroside II is a naturally occurring sphingoglycolipid that can be isolated from soybeans. It is known for its calcium ionophoretic properties, meaning it can facilitate the transport of calcium ions across cell membranes . This compound has a molecular formula of C₄₀H₇₅NO₉ and a molecular weight of 714.02 g/mol .
科学研究应用
Soyacerebroside II has a wide range of scientific research applications, including:
Chemistry: Studying its ionophoretic properties and its role in calcium ion transport.
Industry: Utilizing its unique properties in the development of biochemical assays and diagnostic tools.
作用机制
Soyacerebroside II exhibits ionophoretic activity for Ca2+ ion . It is structurally analogous to a neural glucosylceramide. Thus, the accumulated neural glucosylceramide inside of endoplasmic reticulum (ER) membrane may serve as an endogenous Ca2+ -binding and -transport molecule (ionophore) that result in mobilization of Ca2+ from intracellular calcium stores .
未来方向
As a natural compound, the safety and pharmacological effects of Soyacerebroside II need more research . It has a variety of physiological activities. Studies have shown that it has antioxidant and anti-inflammatory effects that can protect the nervous system from oxidative stress and inflammatory damage . In addition, it is also believed to have anti-tumor, anti-diabetic, anti-aging, and memory-improving functions .
生化分析
Biochemical Properties
Soyacerebroside II interacts with calcium ions, serving as a tridentate chelating ligand . The amide carbonyl, C2’-hydroxy, and C2"-hydroxy oxygens in Soyacerebroside II are responsible for the calcium ion binding . This interaction plays a significant role in its biochemical reactions.
Cellular Effects
Soyacerebroside II has been shown to modulate the cellular immune response . It exhibits inhibitory activity on IL-18 secretion in human peripheral blood mononuclear cells (PBMC) . In addition, it has been found to suppress monocyte migration and prevent cartilage degradation in inflammatory animal models .
Molecular Mechanism
The molecular mechanism of Soyacerebroside II involves its calcium ionophoretic activity . By binding to calcium ions, Soyacerebroside II can influence various cellular and molecular processes. For instance, it has been suggested to inhibit IL-18 secretion via this mechanism .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of Soyacerebroside II in laboratory settings are limited, its calcium ionophoretic activity suggests that it may influence cellular functions over time by modulating calcium ion levels .
Dosage Effects in Animal Models
Research on the dosage effects of Soyacerebroside II in animal models is currently limited. Its observed effects on monocyte migration and cartilage degradation suggest that it may have dose-dependent effects in inflammatory conditions .
Metabolic Pathways
Its role as a calcium ionophore suggests that it may interact with pathways involving calcium signaling .
Transport and Distribution
Soyacerebroside II is structurally analogous to a neural glucosylceramide . Thus, the accumulated neural glucosylceramide inside of endoplasmic reticulum (ER) membrane may serve as an endogenous calcium ion-binding and transport molecule .
Subcellular Localization
Given its structural similarity to neural glucosylceramide and its role as a calcium ionophore, Soyacerebroside II is likely to be localized in the endoplasmic reticulum, where it may influence calcium ion storage and release .
准备方法
Synthetic Routes and Reaction Conditions: Soyacerebroside II can be synthesized through a series of chemical reactions involving the coupling of a sphingosine base with a fatty acid and a sugar moiety. The synthesis typically involves:
Glycosylation: The attachment of a glucose molecule to the sphingosine base.
Acylation: The addition of a fatty acid to the glycosylated sphingosine.
Industrial Production Methods: Industrial production of Soyacerebroside II primarily involves extraction from soybeans. The process includes:
Solvent Extraction: Using organic solvents to extract the compound from soybean material.
Chromatography: Purifying the extracted compound through chromatographic techniques.
Crystallization: Obtaining high-purity Soyacerebroside II through crystallization.
化学反应分析
Types of Reactions: Soyacerebroside II undergoes various chemical reactions, including:
Chelation: It forms complexes with calcium ions, acting as a tridentate chelating ligand.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions:
Chelation: Calcium ions (Ca²⁺) are commonly used in chelation reactions.
Hydrolysis: Acidic conditions or specific enzymes like glycosidases.
Major Products:
Calcium Complexes: Formation of calcium ion complexes.
Hydrolyzed Products: Free sphingosine and glucose molecules.
相似化合物的比较
Soyacerebroside II is structurally and functionally similar to other glucosylceramides, such as:
Soyacerebroside I: Another sphingoglycolipid isolated from soybeans with similar ionophoretic properties.
Longan Cerebroside I and II: Cerebrosides isolated from longan arillus with similar structural features.
Momor-cerebroside I: A cerebroside with comparable biological activities.
Uniqueness: Soyacerebroside II is unique due to its specific calcium ionophoretic activity, which distinguishes it from other cerebrosides. Its ability to form stable calcium complexes and facilitate calcium transport makes it a valuable compound for research in calcium signaling and homeostasis .
属性
IUPAC Name |
(2R)-2-hydroxy-N-[(2S,3R,4E,8Z)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19-,28-26+/t32-,33+,34+,35+,36+,37-,38+,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMYIYLRRDTKAA-QZNXAUJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C\CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115074-93-6 | |
| Record name | SOYACEREBROSIDE II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCY9V8R8VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B220192.png)
![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)


![5-[(2-hydroxyethyl)(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol](/img/structure/B220214.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)

![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)
![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)


![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)
